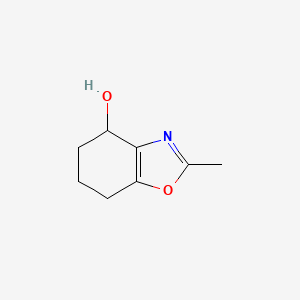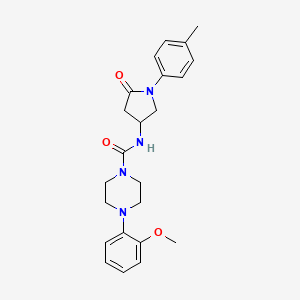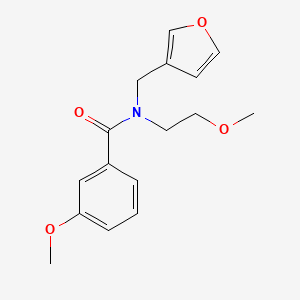
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol” is a chemical compound with the CAS Number: 1369141-18-3 . It has a molecular weight of 153.18 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H11NO2/c1-5-9-8-6 (10)3-2-4-7 (8)11-5/h6,10H,2-4H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C8H11NO2/c1-5-9-8-6 (10)3-2-4-7 (8)11-5/h6,10H,2-4H2,1H3 . The Canonical SMILES for this compound is CC1=NC2=C (O1)CCCC2O .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 153.18 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass of the compound is 153.078978594 g/mol . The Topological Polar Surface Area is 46.3 Ų .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
The scientific research applications of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol encompass its synthesis and biological evaluation, as well as its role in developing new chemical methodologies and understanding biological mechanisms. Here are key highlights from the research:
Synthesis and Antioxidant Activity
Novel derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one, similar in structure to this compound, have been synthesized and analyzed for their in vitro antioxidant activities, showcasing potential in the development of antioxidant compounds (Yüksek et al., 2015).
Biological Evaluation of Benzoxazole Derivatives
A study on 5,7-dichloro-1,3-benzoxazole derivatives, structurally related to this compound, highlighted their synthesis and biological evaluation. These compounds exhibited significant antimicrobial and cytotoxic activities, indicating their potential in drug discovery (Jayanna et al., 2013).
Chemical and Spectroscopic Investigation
Research involving 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, a compound with structural similarities to this compound, provided insights into its synthesis, spectroscopic properties, and antioxidant activity. This study underscores the importance of detailed chemical and spectroscopic analyses in understanding the properties of such compounds (Gökce et al., 2014).
Novel Synthesis Methods
A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, related to the chemical family of this compound, has been developed. This highlights the continuous innovation in chemical synthesis techniques that expand the toolkit for creating biologically active compounds (Shaabani et al., 2009).
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h6,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBVNUSUAZZVBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2983025.png)

![1-[4-[1-(1,3-Thiazol-2-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2983030.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2983032.png)
![N,N-Dimethyl-4-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzenesulfonamide](/img/structure/B2983033.png)
![4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2983036.png)
![2-(4-Fluorophenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2983037.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2983039.png)
![N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2983041.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2983046.png)
